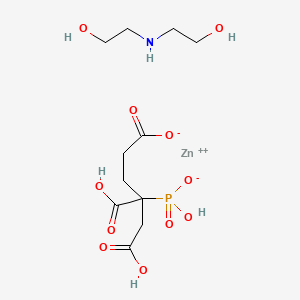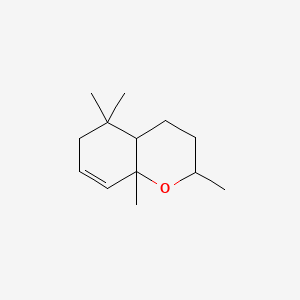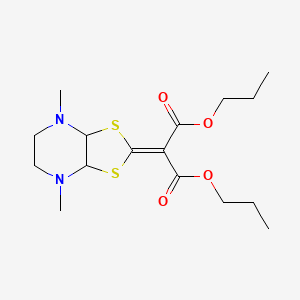
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
115816-67-6 |
|---|---|
Fórmula molecular |
C16H26N2O4S2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate |
InChI |
InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3 |
Clave InChI |
UOIDEMOWEJIQJA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



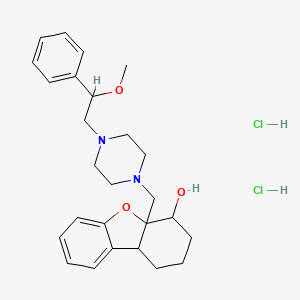
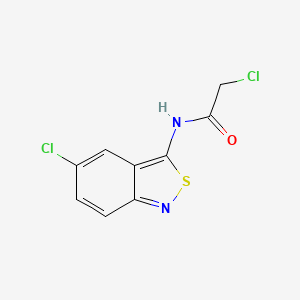
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)

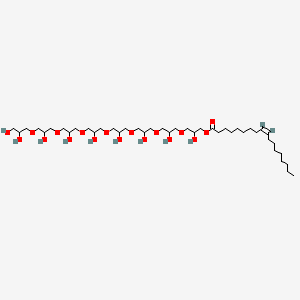

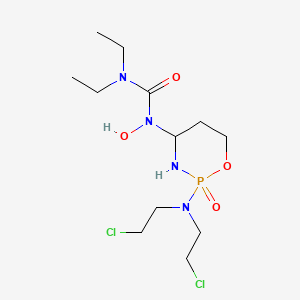
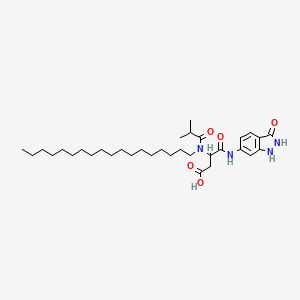
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
